![molecular formula C10H7N3OS B2532563 5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 188250-53-5](/img/structure/B2532563.png)
5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one” is a chemical compound that is part of a larger class of compounds known as fused pyrimidines . These compounds have been reported to have significant roles in heterocyclic chemistry due to their versatility and pharmaceutical interests .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a new series of fused pyrimidines were synthesized utilizing 6-styryl thiouracil as a simple synthon in the presence of ZnO NPs . The reaction proceeds smoothly via thia-Michael addition in ethanol and in high yields .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, S-alkylation of pyrimidine followed by cyclization with various reagents afforded the desired thiazolo[3,2-a]pyrimidines .Wissenschaftliche Forschungsanwendungen
- Dual PI3K/HDAC Inhibitors : Researchers have designed novel compounds by incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore. These dual-acting inhibitors target both phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) pathways. The representative dual PI3K/HDAC inhibitors demonstrated potent antiproliferative activities against cancer cell lines .
- PI3K Pathway Inhibition : The PI3K pathway plays critical roles in cancer cell growth, survival, and resistance to chemotherapy and targeted agents. Inhibitors targeting this pathway are actively being developed for cancer treatment .
- HDAC Inhibition : HDAC inhibitors alter gene expression and cell phenotype by modifying histone acetylation patterns. Compounds like vorinostat (SAHA), belinostat (PXD-101), and panobinostat (LBH-589) have been approved for treating various cancers .
Cancer Therapeutics
Epigenetic Modulation
Wirkmechanismus
While the specific mechanism of action for “5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one” is not available, related compounds have been found to inhibit phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are known to induce multiple epigenetic modifications affecting signaling networks .
Zukünftige Richtungen
The development of novel dual PI3K/HDAC inhibitors, such as the ones related to “5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one”, is a promising avenue in cancer therapy . These compounds showed potent antiproliferative activities against certain cell lines in cellular assays , laying the foundation for potential anticancer therapeutics.
Eigenschaften
IUPAC Name |
5-sulfanylidene-1,3-dihydroimidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c14-8-5-13-9(12-8)6-3-1-2-4-7(6)11-10(13)15/h1-4H,5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRQJYDINGPXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C3C=CC=CC3=NC(=S)N21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.